2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride
Description
2-(2-Chloropyridin-3-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and an ethane-sulfonyl chloride group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the development of sulfonamides, sulfonate esters, and other functionalized intermediates.
Properties
CAS No. |
2355562-49-9 |
|---|---|
Molecular Formula |
C7H7Cl2NO2S |
Molecular Weight |
240.11 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2 |
InChI Key |
JVUQHBIVLDHRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride typically involves the chlorination of 2-(2-pyridyl)ethane-1-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonyl hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Molecular and Crystallographic Features
The structural uniqueness of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride lies in its hybrid aromatic-heteroaliphatic system. Below is a comparative analysis with structurally related sulfonyl chlorides (data sourced from crystallographic studies and building block catalogues ):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Crystallographic Space Group (if available) |
|---|---|---|---|---|
| 2-(2-Chloropyridin-3-yl)ethane-1-sulfonyl chloride | C₇H₆Cl₂NO₂S | 239.11 | 2-chloropyridine, ethane-sulfonyl chloride | Not reported |
| 5-Bromo-2-chloro-4-methoxybenzene-1-sulfonyl chloride | C₇H₅BrCl₂O₃S | 319.99 | Br, Cl, OCH₃ on benzene | Not reported |
| 2-Methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride | C₈H₆ClF₃O₃S | 288.64 | OCH₃, CF₃ on benzene | Not reported |
| 5-Fluoro-6-methylpyridine-2-sulfonyl chloride | C₆H₅ClFNO₂S | 209.63 | F, CH₃ on pyridine | Not reported |
| 1-Methyl-1H-indole-4-sulfonyl chloride | C₉H₈ClNO₂S | 229.68 | Methylindole | Not reported |
Key Observations :
- The pyridine-based derivatives (e.g., 5-fluoro-6-methylpyridine-2-sulfonyl chloride) share similarities in electronic properties due to the electron-withdrawing nature of chlorine and fluorine substituents. However, the ethane-sulfonyl chain in the target compound introduces greater conformational flexibility compared to rigid benzene or indole systems .
Reactivity Trends :
- The electron-deficient pyridine ring in the target compound may enhance the electrophilicity of the sulfonyl chloride group, favoring nucleophilic substitution reactions. This contrasts with electron-rich systems (e.g., methoxy-substituted benzene derivatives), where sulfonyl chloride reactivity might be attenuated .
Physicochemical and Functional Properties
Solubility and Stability
- Target Compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the polar sulfonyl chloride group and pyridine ring. The chlorine substituent may confer stability against hydrolysis compared to aliphatic sulfonyl chlorides.
- Comparisons :
- 5-Fluoro-6-methylpyridine-2-sulfonyl chloride : Higher solubility in organic solvents due to reduced molecular weight and fluorine’s lipophilicity.
- 1-Methyl-1H-indole-4-sulfonyl chloride : Lower stability due to the electron-rich indole ring, which may accelerate hydrolysis .
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